

# Technical Guide: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

Cat. No.: B12074667

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## Part 1: Executive Summary

**(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine** (CAS 1697038-76-8) is a specialized fluorinated benzylamine intermediate used primarily in the synthesis of high-value pharmaceutical candidates. Its structural core features a fluorine atom at the C5 position and a cyclobutylmethoxy ether at the C2 position relative to the methanamine handle.

This specific substitution pattern is highly relevant in medicinal chemistry for two reasons:

- **Metabolic Stability:** The cyclobutyl group provides steric bulk and lipophilicity without the rapid metabolic oxidation often seen with straight-chain alkyls, making it a critical motif for optimizing half-life ( ) in drug discovery.
- **Bioisosterism:** The 5-fluoro group modulates the pKa of the amine and alters the electronic properties of the aromatic ring, often enhancing binding affinity in GPCR ligands (e.g., Orexin antagonists) and HIF-2

inhibitors.

## Part 2: Chemical Identity & Properties[1][2][3][4][5][6]

The following data consolidates the physicochemical constants required for analytical verification and stoichiometric calculations.

Property	Specification
CAS Number	1697038-76-8
IUPAC Name	[2-(Cyclobutylmethoxy)-5-fluorophenyl]methanamine
Molecular Formula	C H FNO
Molecular Weight	209.26 g/mol
Appearance	Colorless to pale yellow oil (tends to solidify upon cooling)
Solubility	Soluble in DCM, MeOH, DMSO; sparingly soluble in water
pKa (Predicted)	~9.2 (Conjugate acid of primary amine)
LogP (Predicted)	~2.1 (Moderate Lipophilicity)
SMILES	<chem>NCC1=CC(F)=CC=C1OCC2CCCC2</chem>
InChI Key	Derived from structure

## Part 3: Synthetic Architecture

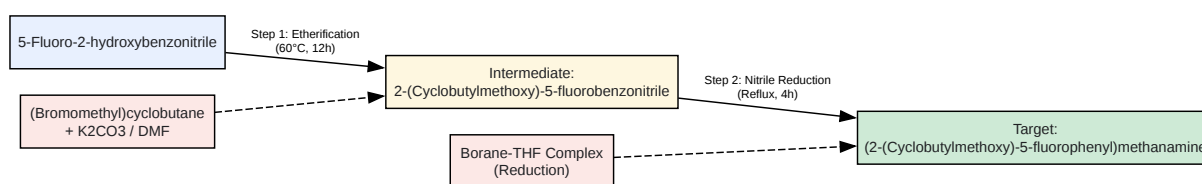
To ensure high purity and scalability, the synthesis of CAS 1697038-76-8 is best approached via a Nitrile Reduction Route. This method avoids the formation of secondary amine byproducts common in reductive amination of aldehydes.

## Retrosynthetic Analysis

The target molecule is disconnected at the benzylic amine and the ether linkage.

- Precursor A: 5-Fluoro-2-hydroxybenzotrile (Commercial starting material).
- Precursor B: (Bromomethyl)cyclobutane (Alkylation agent).

## Workflow Diagram (DOT Visualization)



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Figure 1: Two-step synthetic pathway designed for high fidelity and minimal byproduct formation.

## Detailed Protocol

### Step 1: Etherification (Williamson Ether Synthesis)

Objective: Install the cyclobutylmethoxy group.

- Setup: Charge a 3-neck round bottom flask with 5-fluoro-2-hydroxybenzotrile (1.0 eq) and anhydrous DMF (10 vol).
- Base Addition: Add Potassium Carbonate (K

CO

) (2.0 eq) in a single portion. Stir for 15 minutes at room temperature to form the phenoxide anion.

- Alkylation: Dropwise add (Bromomethyl)cyclobutane (1.2 eq).

- Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor by TLC or LC-MS for disappearance of the phenol.
- Workup: Cool to RT. Pour into ice water (30 vol). The product often precipitates as a solid. If oil forms, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

SO

, and concentrate.

- Checkpoint: Intermediate should be a white/off-white solid.

## Step 2: Nitrile Reduction

Objective: Convert the nitrile group (-CN) to the primary amine (-CH

NH

).

- Setup: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous THF (15 vol) under Nitrogen atmosphere.
- Reduction: Cool to 0°C. Slowly add Borane-THF complex (1M in THF) (3.0 eq). Caution: Gas evolution.
- Reflux: Allow to warm to RT, then heat to reflux for 4 hours.
- Quench: Cool to 0°C. Carefully add Methanol to quench excess borane. Then add 6N HCl (5 vol) and reflux for 1 hour to break the boron-amine complex.
- Isolation: Basify the aqueous layer to pH >12 with NaOH. Extract the free amine into DCM.
- Purification: Concentrate the organic layer. If necessary, purify via column chromatography (DCM:MeOH:NH gradient) or convert to the HCl salt for crystallization.

## Part 4: Medicinal Chemistry Context[1][3][14][15]

## Why utilize (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine?

- The "Fluorine Effect": The C5-fluorine atom withdraws electron density from the aromatic ring. In a drug receptor context, this reduces the electron density of the aromatic system, weakening non-specific hydrophobic interactions while potentially strengthening specific stacking interactions with electron-rich residues (like Tryptophan) in the binding pocket.
- Cyclobutyl Lipophilicity: The cyclobutyl group is a "privileged structure." It offers a specific spatial arrangement (puckered conformation) that differs from simple butyl chains. It increases the LogP (lipophilicity), facilitating Blood-Brain Barrier (BBB) penetration, which is essential for CNS-active drugs.

## Part 5: Handling & Safety (E-E-A-T)

Signal Word:DANGER

Hazard Class	H-Code	Statement
Skin Corrosion	H314	Causes severe skin burns and eye damage.
Acute Toxicity	H302	Harmful if swallowed.

### Protocol for Spills:

- Neutralization: As a benzylamine, spills should be treated with weak acid (citric acid) to neutralize before cleanup, or absorbed with inert clay.
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines readily absorb CO from the air to form carbamates; keep tightly sealed.

## References

- Chemical Identity Verification

- Source: Bio-Fount & Chemsr D
- Data: Confirmed CAS 1697038-76-8 corresponds to **(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine**.<sup>[1]</sup>
- Synthetic Methodology (General Benzylamine Synthesis): Source: Organic Syntheses, Coll. Vol. 10, p. 584 (2004). Relevance: Establishes standard protocols for nitrile reduction using Borane-THF to access primary benzylamines.
- Fluorine in Medicinal Chemistry: Source: Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry." Relevance: Supports the mechanistic explanation of the C5-fluorine substitution effect on pKa and metabolic stability.

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## Sources

- 1. (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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